molecular formula C23H29N3O2S B11179152 1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B11179152
M. Wt: 411.6 g/mol
InChI Key: QBMKDHDLDWKDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a quinoline and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE likely involves multiple steps, including the formation of the quinoline and pyrimidine rings, followed by their coupling. Typical reaction conditions might include:

    Formation of Quinoline Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Formation of Pyrimidine Ring: This might involve condensation reactions using suitable aldehydes and amines.

    Coupling Reactions: The final step would involve coupling the quinoline and pyrimidine moieties, possibly using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the acetyl group or the sulfur atom.

    Reduction: Reduction reactions could target the carbonyl groups or the quinoline ring.

    Substitution: Substitution reactions might occur at the methyl groups or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, or other peroxides.

    Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine or quinine, which are known for their antimalarial activity.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment.

Uniqueness

What sets 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE apart is its unique combination of a quinoline and pyrimidine moiety, which might confer unique biological activities or chemical properties.

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C23H29N3O2S/c1-13-8-18-14(2)11-23(6,7)26(21(18)19(9-13)17(5)27)20(28)12-29-22-24-15(3)10-16(4)25-22/h8-10,14H,11-12H2,1-7H3

InChI Key

QBMKDHDLDWKDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2C(=O)C)C)C(=O)CSC3=NC(=CC(=N3)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.